molecular formula C16H14BrN5O B2615095 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1448051-90-8

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2615095
CAS No.: 1448051-90-8
M. Wt: 372.226
InChI Key: BJESOZWDBQILBI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H14BrN5O and its molecular weight is 372.226. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of New Chemical Compounds :

    • The compound has been involved in the synthesis of fused and binary 1,3,4‐Thiadiazoles, which exhibit potential as antitumor and antioxidant agents (Hamama, Gouda, Badr, & Zoorob, 2013).
    • It's used in the synthesis of N-Fused Benzimidazole-4,7-diones, a process involving copper-catalyzed C–N coupling/cyclization and oxidation (Dao, Ho, & Cho, 2018).
    • In the synthesis of Nilotinib, an antitumor agent, this compound plays a crucial role (Wang Cong-zhan, 2009).
  • Antitumor and Antioxidant Activities :

    • Compounds synthesized using 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide have been evaluated for their antitumor properties, indicating a potential for developing new cancer therapies (Hamama et al., 2013).
  • Potential in Drug Development :

    • Its involvement in the synthesis of Nilotinib, an existing antitumor drug, suggests its utility in the pharmaceutical industry for developing new drug molecules (Wang Cong-zhan, 2009).
  • Chemical Reactivity and Formation of Novel Compounds :

    • The compound participates in various chemical reactions leading to the formation of novel compounds with potential biological activities. This includes its role in synthesizing thiadiazoles, imidazoles, and pyrimidines, which are crucial scaffolds in medicinal chemistry (Hamama et al., 2013), (Dao, Ho, & Cho, 2018).

Properties

IUPAC Name

2-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-5-2-1-4-12(13)16(23)21-9-11-22-10-8-20-15(22)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESOZWDBQILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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